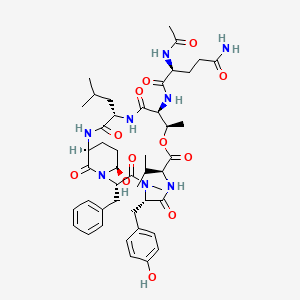
nostopeptin BN920
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
nostopeptin BN920 is a natural product found in Nostoc and Cyanobacterium with data available.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Mechanism of Action
Nostopeptin BN920 is characterized by its unique structure, which includes a sequence of amino acids that confer specific biological activities. The compound has been shown to inhibit serine proteases, particularly chymotrypsin, with an IC50 value of approximately 31 nM . This potent inhibition suggests that this compound could play a significant role in regulating proteolytic processes within biological systems.
Biochemical Applications
-
Protease Inhibition :
- This compound selectively inhibits serine proteases, making it a candidate for therapeutic applications where protease activity needs to be modulated. Its ability to inhibit chymotrypsin positions it as a potential agent in treating diseases where excessive protease activity contributes to pathology.
-
Cancer Research :
- The inhibition of proteases is crucial in cancer biology, as these enzymes can facilitate tumor progression and metastasis. This compound's mechanism of action could be explored in cancer treatment strategies aimed at reducing tumor invasiveness.
-
Metabolic Disorders :
- Given its protease inhibitory properties, this compound may also have implications in metabolic disorders where dysregulated protease activity is observed. Research into its effects on metabolic pathways could lead to novel therapeutic approaches.
Case Study 1: Inhibition of Chymotrypsin
A study demonstrated that this compound effectively inhibited chymotrypsin with an IC50 value of 31 nM, highlighting its potency as a serine protease inhibitor . This study utilized high-resolution mass spectrometry and liquid chromatography to analyze the compound's effects on enzyme activity.
Case Study 2: Growth Conditions and Protease Inhibitor Content
Research conducted on the cyanobacterium Microcystis aeruginosa revealed that varying environmental conditions significantly impacted the growth and production of protease inhibitors like this compound. Higher nitrogen concentrations were associated with increased production of this compound, suggesting that nutrient availability can influence its biosynthesis .
Data Table: Comparison of Protease Inhibitors
| Compound | Source | Type | IC50 (nM) | Mechanism of Action |
|---|---|---|---|---|
| This compound | Nostoc sp. | Cyclic depsipeptide | 31 | Chymotrypsin inhibition |
| Cyanopeptolin 954 | Microcystis aeruginosa | Cyclic depsipeptide | 45 | Chymotrypsin inhibition |
| Micropeptin T-20 | Anabaena flos-aquae | Cyclic peptide | 2.5 | Trypsin inhibition |
Eigenschaften
Molekularformel |
C46H64N8O12 |
|---|---|
Molekulargewicht |
921 g/mol |
IUPAC-Name |
(2S)-2-acetamido-N-[(2S,5S,8S,11R,12S,15S,18S,21R)-2-benzyl-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]pentanediamide |
InChI |
InChI=1S/C46H64N8O12/c1-24(2)21-33-41(60)49-32-18-20-37(58)54(44(32)63)35(23-28-11-9-8-10-12-28)45(64)53(7)34(22-29-13-15-30(56)16-14-29)42(61)51-38(25(3)4)46(65)66-26(5)39(43(62)50-33)52-40(59)31(48-27(6)55)17-19-36(47)57/h8-16,24-26,31-35,37-39,56,58H,17-23H2,1-7H3,(H2,47,57)(H,48,55)(H,49,60)(H,50,62)(H,51,61)(H,52,59)/t26-,31+,32+,33+,34+,35+,37-,38+,39+/m1/s1 |
InChI-Schlüssel |
GSMBUVTZXAPMMN-QPFVWYQWSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H](C(=O)N[C@H](C(=O)N[C@H]2CC[C@H](N(C2=O)[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)O1)C(C)C)CC3=CC=C(C=C3)O)C)CC4=CC=CC=C4)O)CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)C |
Kanonische SMILES |
CC1C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)NC(C(=O)O1)C(C)C)CC3=CC=C(C=C3)O)C)CC4=CC=CC=C4)O)CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C |
Synonyme |
nostopeptin BN920 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















